tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Description
Molecular Formula: C₁₈H₂₈BrN₃O₂
Molecular Weight: 398.35 g/mol
CAS Number: 1221278-47-2
Structural Features:
- A pyrimidine core substituted with a bromine atom at position 5 and a tert-butyl group at position 2.
- A piperidine ring linked to the pyrimidine via position 4, with a tert-butoxycarbonyl (Boc) protecting group at position 1 of the piperidine.
This compound is a brominated pyrimidine derivative with significant steric bulk due to the tert-butyl substituents.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-tert-butylpyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrN3O2/c1-17(2,3)15-20-11-13(19)14(21-15)12-7-9-22(10-8-12)16(23)24-18(4,5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDGKYIISFTCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate, commonly referred to as TBP, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a pyrimidine ring, which is known for its role in various biological processes, and a piperidine moiety, which can enhance binding affinity to biological targets.
- Molecular Formula: C18H28BrN3O2
- Molecular Weight: 398.35 g/mol
- CAS Number: 1221278-47-2
The biological activity of TBP is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. It has been shown to exhibit properties that could potentially modulate neurotransmitter systems, particularly through the inhibition of certain enzymes involved in neurotransmitter metabolism.
Biological Activity Overview
-
Antimicrobial Activity
- TBP has demonstrated antimicrobial properties against various bacterial strains. Studies have indicated that the compound inhibits the growth of gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
-
Anticancer Potential
- Preliminary studies have explored the anticancer effects of TBP. In vitro assays have shown that TBP can induce apoptosis in cancer cell lines, specifically through the activation of caspase pathways. This suggests a mechanism where TBP might be utilized in cancer therapeutics.
-
Neuropharmacological Effects
- TBP's structural similarity to known psychoactive compounds indicates potential neuropharmacological activity. Research suggests that it may act as a modulator of glutamate receptors, which are critical in neuronal signaling and implicated in various neurological disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of TBP against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antibacterial agent.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 75 |
| Escherichia coli | 100 | 80 |
Case Study 2: Anticancer Activity
Research by Krogsgaard-Larsen et al. (2015) focused on the effects of TBP on human cancer cell lines. The study found that treatment with TBP led to a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP.
| Concentration (µM) | Apoptosis Induction (%) |
|---|---|
| 10 | 20 |
| 25 | 45 |
| 50 | 70 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly affect TBP's biological activity. Substituents such as bromine at the 5-position enhance its interaction with target proteins, increasing potency against microbial and cancerous cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations:
Heterocyclic Core: The target compound’s pyrimidine ring (two nitrogen atoms) offers distinct electronic properties compared to pyridine (one nitrogen) in or quinoline in . Pyrimidine’s electron-deficient nature may enhance reactivity in nucleophilic substitution reactions.
Substituent Effects: The 2-tert-butyl group on the pyrimidine in the target compound introduces steric hindrance, which could slow metabolic degradation compared to smaller substituents (e.g., methoxy in ). Bromine at position 5 (pyrimidine) versus position 6 (quinoline in ) alters steric and electronic profiles, affecting binding interactions in biological targets.
Molecular Weight and Lipophilicity :
Physicochemical and Analytical Data
Table 2: Analytical Data Comparison
Preparation Methods
Synthesis of 5-Bromo-2-(tert-butyl)-4-chloropyrimidine
Step 1: Pyrimidine Ring Formation
A typical method for synthesizing substituted pyrimidines involves the cyclization of β-diketones with amidines or guanidines. For the target compound:
- Starting materials: 1,3-diketone (with tert-butyl substitution) and guanidine or an amidine derivative
- Cyclization: The diketone is condensed with guanidine in the presence of a base (e.g., sodium ethoxide) in ethanol, yielding 2-(tert-butyl)-4,6-dihydroxypyrimidine.
Step 2: Halogenation
- Selective bromination: The 5-position is brominated using N-bromosuccinimide (NBS) in DMF at 0–25°C.
- Chlorination: The 4-hydroxy group is converted to a chloro group using POCl₃ under reflux, yielding 5-bromo-2-(tert-butyl)-4-chloropyrimidine.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Guanidine, base, ethanol | 60–75 | Substituent control critical |
| Bromination | NBS, DMF, 0–25°C | 80–90 | Monobromination selectivity needed |
| Chlorination | POCl₃, reflux | 70–85 | Anhydrous conditions recommended |
Nucleophilic Substitution with tert-Butyl 4-piperidinecarboxylate
Reference Example: A similar approach for pyridine analogs yielded 81.5–88.7% under these conditions.
Purification and Characterization
- Workup: After reaction completion, the mixture is cooled, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by silica gel chromatography (petroleum ether/ethyl acetate, 20:1 v/v).
- Characterization: ^1H NMR, MS (ESI), and elemental analysis confirm the structure and purity.
| Technique | Purpose | Typical Results |
|---|---|---|
| Silica gel chromatography | Purification | Pale yellow solid, high purity |
| NMR, MS, Elemental Analysis | Structural confirmation | Consistent with expected structure |
Summary Table: Key Preparation Steps
Research Findings and Practical Notes
- High Yields: The nucleophilic aromatic substitution step is generally high-yielding when using a strong base and polar aprotic solvent.
- Scalability: Methods such as the Reformatsky-type reaction are proven scalable to pilot plant levels for related piperidinecarboxylate intermediates.
- Purity: Silica gel chromatography is effective for purification, and analytical data (NMR, MS) are consistent with expected structures in analogous compounds.
- Customization: The synthetic route allows for modifications to the pyrimidine or piperidine substituents, enabling the synthesis of analogs for SAR studies.
Q & A
Q. What are the standard synthetic routes for synthesizing tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate?
The synthesis typically involves sequential functionalization of the piperidine and pyrimidine rings. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the Boc-protected intermediate .
- Step 2 : Bromination at the 5-position of the pyrimidine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
- Step 3 : Coupling the brominated pyrimidine with the Boc-protected piperidine via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and assess purity. The tert-butyl group’s singlet (~1.4 ppm) and pyrimidine protons (downfield shifts due to electronegativity) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and bromine isotope patterns.
- HPLC : For purity assessment, especially to detect residual solvents or byproducts from halogenation steps .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 5-bromo group on the pyrimidine ring enables site-selective functionalization:
- Cross-Coupling : Bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki with boronic acids or Buchwald-Hartwig for C–N bond formation). Steric hindrance from the adjacent tert-butyl group may slow reactivity, requiring optimized catalysts (e.g., Pd(dba)/XPhos) .
- Challenges : Competing dehalogenation or dimerization can occur under harsh conditions. Kinetic studies using in situ IR or LC-MS are recommended to monitor progress .
Q. What strategies mitigate side reactions during pyrimidine ring functionalization?
- Temperature Control : Lower temperatures (0–25°C) reduce unwanted electrophilic substitution at the 4-position .
- Protecting Group Strategy : The Boc group on piperidine prevents nucleophilic attack on the nitrogen during bromination .
- Catalyst Screening : Ligand-accelerated catalysis (e.g., using DMAP or BINAP) improves selectivity in coupling reactions .
Q. How should researchers handle incompatibilities with strong oxidizing agents?
- Storage : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent degradation. Avoid contact with peroxides or nitric acid .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during handling. Respiratory protection is advised if aerosolization occurs .
Q. What are the challenges in interpreting NMR data for this compound?
- Signal Overlap : The piperidine ring’s axial/equatorial protons may split into complex multiplets. Deuterated DMSO or CDCl enhances resolution .
- Dynamic Effects : Restricted rotation of the tert-butyl group can lead to unexpected splitting. Variable-temperature NMR (e.g., 25–60°C) clarifies conformational behavior .
Data Contradiction and Stability Analysis
Q. How do conflicting reports on the compound’s stability under acidic conditions inform experimental design?
- Evidence : Some studies report Boc group cleavage in trifluoroacetic acid (TFA), while others note stability in dilute HCl .
- Resolution : Perform controlled stability tests (TGA/DSC) to map pH-dependent degradation. Use buffered conditions (pH 4–6) for reactions requiring Boc retention .
Q. How does the tert-butyl group impact solubility and formulation in biological assays?
- Solubility : The bulky group reduces water solubility, necessitating DMSO or PEG-based vehicles.
- Formulation : Nanoparticle encapsulation or prodrug strategies (e.g., ester hydrolysis) improve bioavailability .
Methodological Tables
Q. Table 1. Key Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHBrNO | Calculated |
| Molecular Weight | 411.34 g/mol | HRMS |
| Physical State | Light yellow solid | |
| Stability | Stable under inert gas, –20°C | |
| Incompatible Materials | Strong oxidizers, acids/bases |
Q. Table 2. Recommended Synthetic Conditions
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | tert-Butyl chloroformate, EtN, CHCl, 0°C → RT | 85–90 |
| Pyrimidine Bromination | NBS, AIBN, CCl, reflux | 70–75 |
| Coupling | Pd(OAc), XPhos, KPO, DMF, 80°C | 60–65 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
